5-Phenyl-5H-benzofuro[3,2-c]carbazole
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Overview
Description
5-Phenyl-5H-benzofuro[3,2-c]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes benzofuran and carbazole moieties, which contribute to its distinct chemical behavior and potential utility in advanced materials and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic reactions that can be optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for specific applications.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
5-Phenyl-5H-benzofuro[3,2-c]carbazole has several scientific research applications:
Chemistry: It is used in the development of advanced organic materials, particularly in the field of organic electronics and optoelectronics.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 5-Phenyl-5H-benzofuro[3,2-c]carbazole exerts its effects involves its interaction with molecular targets through its unique electronic structure. The compound’s multi-resonance skeleton allows for efficient energy transfer and emission processes, making it suitable for applications in OLEDs and other optoelectronic devices. The pathways involved include enhanced reverse intersystem crossing rates, which contribute to its high external quantum efficiencies .
Comparison with Similar Compounds
Similar Compounds
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
Diindolocarbazole Derivatives: These compounds have been synthesized with various substituents, showing potential in optoelectronic applications.
Uniqueness
5-Phenyl-5H-benzofuro[3,2-c]carbazole stands out due to its unique fused ring system that combines benzofuran and carbazole moieties. This structure provides distinct electronic properties, making it highly efficient in applications requiring narrowband emissions and high quantum efficiencies .
Properties
Molecular Formula |
C24H15NO |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-phenyl-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C24H15NO/c1-2-8-16(9-3-1)25-20-12-6-4-11-19(20)23-21(25)15-14-18-17-10-5-7-13-22(17)26-24(18)23/h1-15H |
InChI Key |
MWYXWXOIVWUSII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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